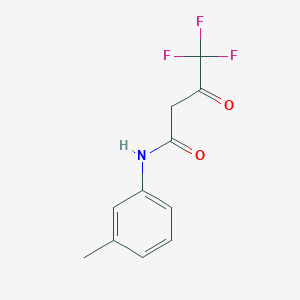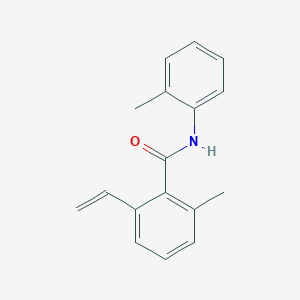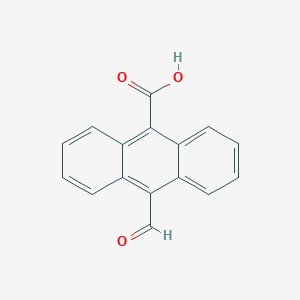![molecular formula C8H13BN2O3 B13975307 B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid CAS No. 1225228-87-4](/img/structure/B13975307.png)
B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid typically involves the borylation of a suitable pyrazine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of organolithium or Grignard reagents followed by electrophilic borylation is a common approach . These methods allow for the large-scale production of boronic acids with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases . They are also employed in the design of sensors for detecting carbohydrates and other biomolecules .
Medicine: Boronic acids have applications in drug delivery systems and as therapeutic agents. They are explored for their potential in treating cancer and other diseases due to their ability to inhibit specific enzymes .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, including polymers and nanomaterials. They are also utilized in the development of new catalysts for chemical reactions .
Wirkmechanismus
The mechanism of action of B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors . The formation of boronate esters with diols is a key aspect of its biochemical activity, enabling it to inhibit enzyme function and interfere with biological pathways .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid is unique due to its pyrazine ring, which imparts distinct electronic properties compared to phenylboronic acids . This difference makes it more suitable for specific applications in organic synthesis and medicinal chemistry. The presence of the 2-methylpropoxy group further enhances its reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
1225228-87-4 |
|---|---|
Molekularformel |
C8H13BN2O3 |
Molekulargewicht |
196.01 g/mol |
IUPAC-Name |
[6-(2-methylpropoxy)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-6(2)5-14-8-4-10-3-7(11-8)9(12)13/h3-4,6,12-13H,5H2,1-2H3 |
InChI-Schlüssel |
MVIJGYUJEYHTQR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC(=N1)OCC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)


![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)







![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)
